[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate
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Overview
Description
cis-Ligupurpuroside B: is a phenylethanoid glycoside that can be found in the plant Ligustrum purpurascens . It is a colorless crystal or white powder, soluble in water and polar organic solvents . This compound has garnered attention due to its various pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Ligupurpuroside B is typically extracted from the purple stem privet plant (Ligustrum lucidum). The dried plant material is first crushed, then extracted with a suitable solvent such as ethanol. The extract is then filtered, concentrated, and crystallized to obtain cis-Ligupurpuroside B with higher purity .
Industrial Production Methods: While specific industrial production methods for cis-Ligupurpuroside B are not well-documented, the extraction process from plant sources remains the primary method. The scalability of this process would depend on the availability of the plant material and the efficiency of the extraction and purification steps.
Chemical Reactions Analysis
Types of Reactions: cis-Ligupurpuroside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic compounds, while reduction could lead to the formation of alcohol derivatives.
Scientific Research Applications
cis-Ligupurpuroside B has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which cis-Ligupurpuroside B exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-tumor Activity: cis-Ligupurpuroside B induces apoptosis in cancer cells through various signaling pathways.
Comparison with Similar Compounds
- Ligupurpuroside A
- trans-Ligupurpuroside B
- Osmanthuside B
Comparison: While cis-Ligupurpuroside B shares structural similarities with these compounds, it is unique in its specific configuration and the resulting biological activities. For instance, cis-Ligupurpuroside B has shown stronger antioxidant activity compared to its trans isomer .
Properties
Molecular Formula |
C35H46O17 |
---|---|
Molecular Weight |
738.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 |
InChI Key |
FNUMFJHHCJMAHD-FCFBYVEOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |
Origin of Product |
United States |
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